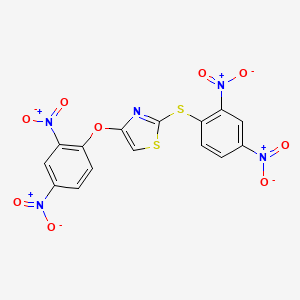![molecular formula C18H36O4Sn B14742297 Dimethyl[bis(octanoyloxy)]stannane CAS No. 2232-70-4](/img/structure/B14742297.png)
Dimethyl[bis(octanoyloxy)]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[bis(octanoyloxy)]stannane is an organotin compound with the molecular formula C22H44O4Sn. It is a member of the organotin family, which consists of tin atoms bonded to organic groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl[bis(octanoyloxy)]stannane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with octanoic acid in the presence of a base, such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[bis(octanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The octanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Dimethyl[bis(octanoyloxy)]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of dimethyl[bis(octanoyloxy)]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl[bis(nonanoyloxy)]stannane
- Tributyl[bis(octanoyloxy)]stannane
- Dimethyl[bis(butylthio)]stannane
Uniqueness
Dimethyl[bis(octanoyloxy)]stannane is unique due to its specific combination of dimethyl and octanoyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science .
Propiedades
Número CAS |
2232-70-4 |
|---|---|
Fórmula molecular |
C18H36O4Sn |
Peso molecular |
435.2 g/mol |
Nombre IUPAC |
[dimethyl(octanoyloxy)stannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.2CH3.Sn/c2*1-2-3-4-5-6-7-8(9)10;;;/h2*2-7H2,1H3,(H,9,10);2*1H3;/q;;;;+2/p-2 |
Clave InChI |
BUPPDJMCERLPJD-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)O[Sn](C)(C)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


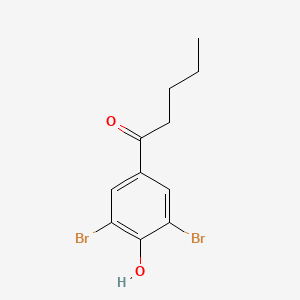

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
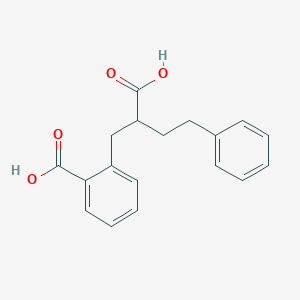
![(1E)-1-[(2,5-dimethoxyphenyl)methylene]indene](/img/structure/B14742234.png)
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
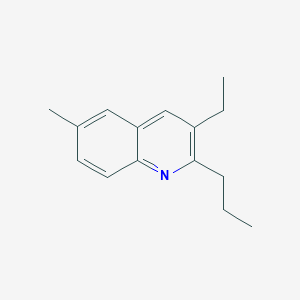
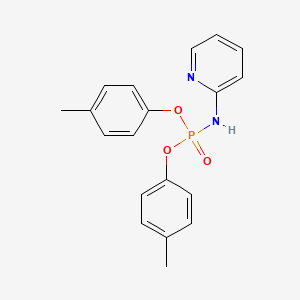
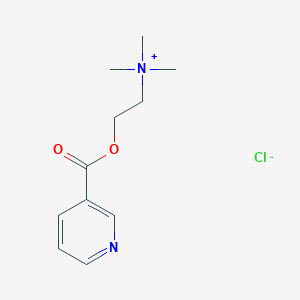
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
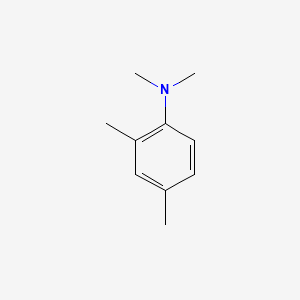
![[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate](/img/structure/B14742282.png)
